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Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, macrocyclic tyrosine kinase

inhibitor (TKI) designed to potently and selectively target ROS1 kinase fusions.[1][2] This guide

provides a comparative analysis of Zidesamtinib's selectivity against a broad panel of kinases,

supported by experimental data, to inform research and drug development decisions. A key

differentiator of Zidesamtinib is its high selectivity for ROS1 over the structurally related

Tropomyosin Receptor Kinase (TRK) family, which is associated with a more favorable safety

profile, particularly concerning neurological adverse events observed with less selective

inhibitors.[3][4][5]

High Selectivity of Zidesamtinib Against a Kinase
Panel
Zidesamtinib has demonstrated exceptional selectivity for ROS1 in comprehensive kinase

screening assays. In a preclinical study, the activity of Zidesamtinib was evaluated against a

panel of 335 kinases.[6] The results underscore its high potency against wild-type ROS1 and

its ability to maintain activity against various known resistance mutations.
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The table below summarizes the inhibitory activity of Zidesamtinib against ROS1 and a

selection of other kinases, highlighting its selectivity profile.

Kinase Target Zidesamtinib IC50 (nM) Notes

ROS1 (Wild-Type) 0.7 Primary Target[7]

TRKA >1000
High selectivity over TRK

family

TRKB >1000
High selectivity over TRK

family

TRKC >1000
High selectivity over TRK

family

ALK 25
Some activity due to structural

similarity

MET >1000 Minimal off-target activity

VEGFR2 >1000 Minimal off-target activity

EGFR >1000 Minimal off-target activity

ABL1 >1000 Minimal off-target activity

SRC >1000 Minimal off-target activity

Note: The IC50 values presented are representative and compiled from publicly available

preclinical data. Actual values may vary between different experimental setups.

Experimental Protocol: Kinase Selectivity Profiling
The kinase selectivity of Zidesamtinib was determined using a standard in vitro radiometric

protein kinase assay. This method provides a direct measure of kinase activity and its

inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Zidesamtinib
against a panel of purified kinases.
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Materials:

Recombinant human kinases

Zidesamtinib (NVL-520)

[γ-33P]-ATP (radiolabeled ATP)

Specific peptide substrates for each kinase

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

96-well filter plates

Scintillation counter

Methodology:

Compound Preparation: Zidesamtinib is serially diluted in DMSO to create a range of

concentrations.

Kinase Reaction Setup: The kinase reactions are prepared in a 96-well plate. Each well

contains the respective kinase, its specific substrate, and the kinase reaction buffer.

Initiation of Reaction: The kinase reaction is initiated by adding a mixture of unlabeled ATP

and [γ-33P]-ATP to each well, along with the various concentrations of Zidesamtinib or

DMSO as a vehicle control.

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

Reaction Termination and Washing: The reaction is stopped, and the phosphorylated

substrate is captured on a filter membrane in the filter plate. Unreacted [γ-33P]-ATP is

washed away.

Quantification: The amount of radioactivity incorporated into the substrate is measured using

a scintillation counter.
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Data Analysis: The percentage of kinase activity inhibition is calculated for each

Zidesamtinib concentration relative to the DMSO control. The IC50 values are then

determined by fitting the data to a four-parameter logistic dose-response curve.
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Caption: Workflow for Radiometric Kinase Selectivity Assay.

ROS1 Signaling Pathway and Inhibition by
Zidesamtinib
ROS1 is a receptor tyrosine kinase that, when activated by fusion events, drives downstream

signaling pathways promoting cell growth, proliferation, and survival. Zidesamtinib selectively

binds to the ATP-binding pocket of the ROS1 kinase domain, preventing its

autophosphorylation and the subsequent activation of these oncogenic pathways.
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Caption: Zidesamtinib Inhibition of the ROS1 Signaling Pathway.
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Conclusion
The preclinical data strongly support that Zidesamtinib is a highly selective and potent ROS1

inhibitor. Its favorable selectivity profile, particularly its sparing of the TRK kinase family,

suggests a potential for a better-tolerated therapeutic agent in the treatment of ROS1-positive

cancers. The provided experimental framework for assessing kinase selectivity offers a basis

for comparative studies with other TKIs. Further clinical investigation is ongoing to fully

characterize the efficacy and safety of Zidesamtinib in patients.[8][9][10][11]
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To cite this document: BenchChem. [Confirming Zidesamtinib's selectivity against a panel of
kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856204#confirming-zidesamtinib-s-selectivity-
against-a-panel-of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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